molecular formula C26H35N5O3 B2546929 N1-(2-methoxyphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 921901-95-3

N1-(2-methoxyphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2546929
CAS RN: 921901-95-3
M. Wt: 465.598
InChI Key: KAKPYVDJQGFIFF-UHFFFAOYSA-N
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Description

N1-(2-methoxyphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C26H35N5O3 and its molecular weight is 465.598. The purity is usually 95%.
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Scientific Research Applications

ABCB1 Inhibitors

Compounds structurally related to the queried chemical have been investigated for their potential as ABCB1 inhibitors, which are important for overcoming drug resistance in cancer treatment. The study by Colabufo et al. (2008) on 2-[(3-methoxyphenylethyl)phenoxy]-based ABCB1 inhibitors highlights the role of different basic side-chains in enhancing biological properties relevant for medicinal chemistry applications, specifically in cancer therapy to inhibit ABCB1 activity, a critical factor in multidrug resistance Colabufo, Berardi, Perrone, Rapposelli, Digiacomo, Vanni, Balsamo, 2008.

Serotonin Receptor Ligands

Further research into structurally related compounds has explored their potential as ligands for serotonin receptors, which are targets for the treatment of various psychiatric disorders. For instance, derivatives of 1,2,3,4-tetrahydroisoquinoline have been studied for their affinity towards 5-HT1A/5-HT2A receptors, demonstrating potential applications in neuropsychopharmacology to modulate serotonin signaling pathways involved in mood regulation and anxiety disorders Byrtus, Pawłowski, Charakchieva‐Minol, Duszyńska, Mokrosz, Mokrosz, Zejc, 1996.

Antimicrobial and Antifungal Agents

Compounds within this chemical class have also been evaluated for their antimicrobial and antifungal activities, as seen in the work by Patel and Patel (2010), who synthesized fluoroquinolone-based 4-thiazolidinones showing efficacy against various microbial strains. This research opens avenues for developing new antimicrobial agents to combat resistant bacterial and fungal infections Patel, Patel, 2010.

Orexin Receptor Antagonists

Compounds with similar structural features have been identified as orexin receptor antagonists, highlighting their potential in treating insomnia and other sleep disorders by modulating the orexin system, which plays a key role in regulating wakefulness and arousal. The study by Bonaventure et al. (2015) on a selective orexin-1 receptor antagonist showcases the therapeutic potential in managing stress-induced hyperarousal without the hypnotic effects commonly associated with sleep aids, suggesting applications in treating anxiety and sleep disturbances Bonaventure, Yun, Johnson, Shekhar, Fitz, Shireman, Lebold, Nepomuceno, Lord, Wennerholm, Shelton, Carruthers, Lovenberg, Dugovic, 2015.

properties

IUPAC Name

N'-(2-methoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N5O3/c1-29-13-15-31(16-14-29)23(20-10-11-22-19(17-20)7-6-12-30(22)2)18-27-25(32)26(33)28-21-8-4-5-9-24(21)34-3/h4-5,8-11,17,23H,6-7,12-16,18H2,1-3H3,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKPYVDJQGFIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2OC)C3=CC4=C(C=C3)N(CCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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